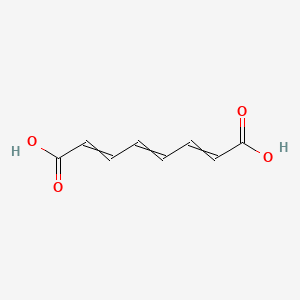
Octa-2,4,6-trienedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octa-2,4,6-trienedioic acid is an organic compound characterized by a conjugated system of double bonds and two carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octa-2,4,6-trienedioic acid typically involves the oxidation of octa-2,4,6-trienoic acid. This process can be catalyzed by cytochrome P450 monooxygenase enzymes, which facilitate the conversion of octa-2,4,6-trienoic acid to octa-2,4,6-trienedioyl-CoA . The reaction conditions often include the presence of oxygen and specific cofactors required by the enzyme.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the enzymatic oxidation process mentioned above could potentially be scaled up for industrial applications, provided that the necessary enzymes and cofactors are available in sufficient quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Octa-2,4,6-trienedioic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure and properties.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as sulfuric acid or specific enzymes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized carboxylic acids, while reduction can produce saturated derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s interactions with enzymes and other biological molecules can be studied to understand its role in metabolic pathways.
Industry: Its unique chemical properties may make it useful in the production of polymers or other industrial materials.
Mécanisme D'action
The mechanism by which octa-2,4,6-trienedioic acid exerts its effects involves its interaction with specific enzymes and molecular targets. For example, the conversion of octa-2,4,6-trienoic acid to octa-2,4,6-trienedioyl-CoA is catalyzed by cytochrome P450 monooxygenase enzymes . These enzymes facilitate the oxidation process by introducing oxygen atoms into the molecule, altering its structure and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octa-2,4,6-trienoic acid: The precursor to octa-2,4,6-trienedioic acid, differing by the presence of only one carboxylic acid group.
Hexa-2,4-dienoic acid: A similar compound with fewer double bonds and carboxylic acid groups.
But-2-enoic acid: A simpler compound with a single double bond and one carboxylic acid group.
Uniqueness
This compound is unique due to its extended conjugated system and the presence of two carboxylic acid groups. This structure imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its simpler analogs.
Propriétés
Numéro CAS |
195073-49-5 |
|---|---|
Formule moléculaire |
C8H8O4 |
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
octa-2,4,6-trienedioic acid |
InChI |
InChI=1S/C8H8O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H,(H,9,10)(H,11,12) |
Clé InChI |
NCJYJGFRLFKGBH-UHFFFAOYSA-N |
SMILES canonique |
C(=CC=CC(=O)O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


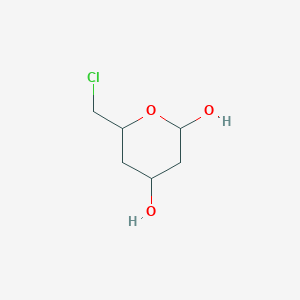
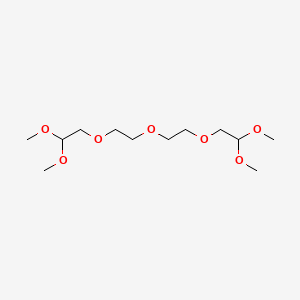
![3,3'-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide}](/img/structure/B12566194.png)
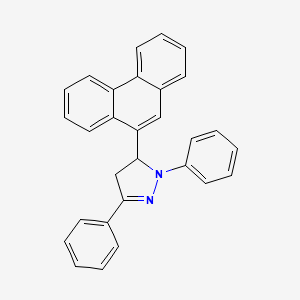
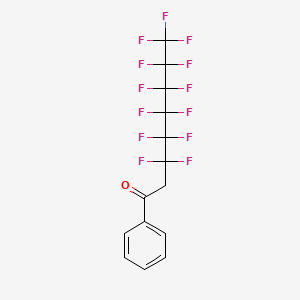
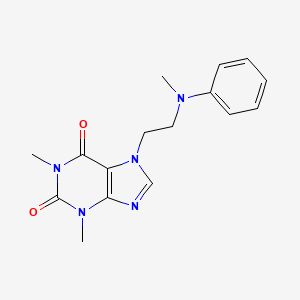
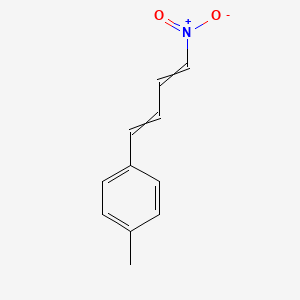
![Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate](/img/structure/B12566230.png)
![(E,E)-N,N'-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B12566231.png)
![1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12566234.png)
![Magnesium, bromo[8-(phenylmethoxy)octyl]-](/img/structure/B12566246.png)
![2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate](/img/structure/B12566250.png)

![1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)-](/img/structure/B12566265.png)
